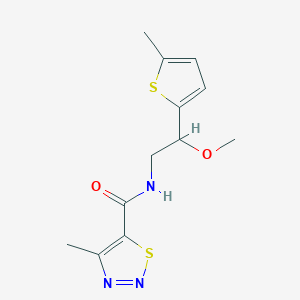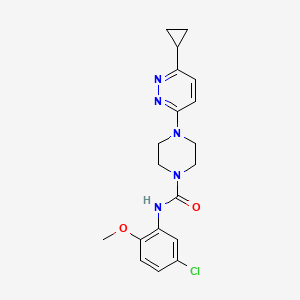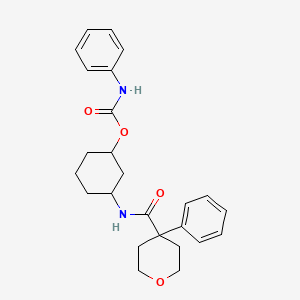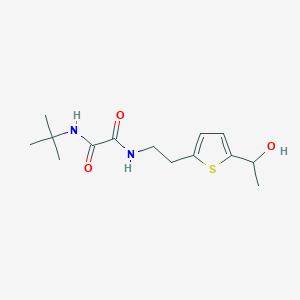![molecular formula C17H20N2O4S B3008761 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-63-8](/img/structure/B3008761.png)
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and an ethoxybenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including dna gyrase and NLRP3 inflammasome .
Mode of Action
Piperidine derivatives have been reported to inhibit dna gyrase , an enzyme crucial for DNA replication, thus inhibiting bacterial growth and causing cell death . Additionally, some piperidine derivatives have been found to inhibit NLRP3-dependent pyroptosis .
Biochemical Pathways
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
Various adme parameters were studied for a series of thiazolidine-2,4-dione analogues .
Result of Action
Piperidine derivatives have been reported to have a potent antibacterial effect and activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Action Environment
The synthesis of substituted piperidines, a similar class of compounds, has been reported to be an important task of modern organic chemistry , suggesting that the synthesis environment could potentially influence the properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and thiazolidine derivatives, such as:
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
Uniqueness
What sets 3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPHHDXJHYNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)


![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)
![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
